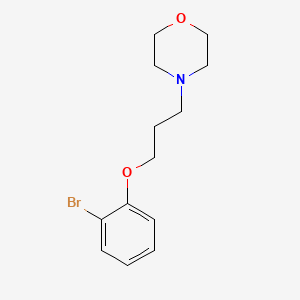

4-(3-(2-Bromophenoxy)propyl)morpholine

説明

“4-(3-(2-Bromophenoxy)propyl)morpholine” is a chemical compound with the molecular formula C13H18BrNO . It has a molecular weight of 284.19 .

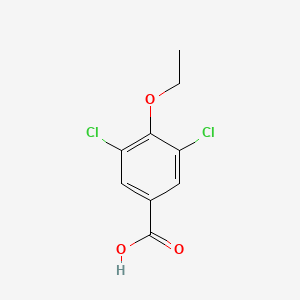

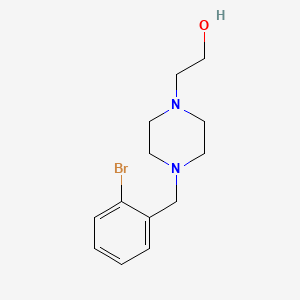

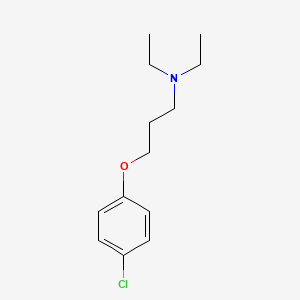

Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The bromophenoxy group is attached to the morpholine ring via a propyl chain .Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 363.9±32.0 °C and a predicted density of 1.294±0.06 g/cm3 . Its pKa is predicted to be 7.37±0.10 .科学的研究の応用

Anticancer Potential

A novel arotinoid with a structure similar to 4-(3-(2-Bromophenoxy)propyl)morpholine demonstrated significant anti-tumor effects on rat breast cancer. This compound decreased tumor growth and resulted in 50-70% of the animals becoming free of palpable tumors. It showed high efficacy and relatively low toxicity, suggesting its potential as a promising new anticancer agent (Teelmann et al., 1993).

Hypocholesterolemic and Hypolipidemic Activity

Research has highlighted the synthesis and evaluation of 2-biphenylyl morpholine derivatives, structurally similar to this compound, for their antioxidant and hypocholesterolemic activity. These compounds demonstrated inhibitory effects on lipid peroxidation and possessed hypocholesterolemic and hypolipidemic action, indicating their potential as antiatherogenic factors (Chrysselis et al., 2000).

Absorption and Disposition in Pharmacokinetics

GDC-0980, a compound involving a morpholine structure, showcased its potential as an inhibitor of the phosphatidylinositol 3-kinase pathway, crucial in the development of many cancers. The compound exhibited good absorption potential and moderate pharmacokinetics, suggesting its applicability in clinical settings (Salphati et al., 2012).

Antiulcer Activity

2-amino-8H-indeno[1,2-d]thiazole derivatives, containing morpholine structures, have been synthesized and evaluated for their anti-ulcerous activity. Among them, certain derivatives showed considerably stronger inhibitory behavior on hydrochloric acid-induced gastric ulcers than the standard drug, indicating their therapeutic potential in treating gastric ulcers (Inoue et al., 1994).

Anti-Inflammatory and Antimicrobial Activities

Studies on thiophene derivatives with a morpholine structure have demonstrated anti-inflammatory activity. For instance, a novel series of thiophene derivatives showed good anti-inflammatory activity comparable to standard drugs. Moreover, certain morpholine derivatives also demonstrated antimicrobial activity in models of experimental pancreatitis in rats, indicating their potential use in treating inflammatory and microbial conditions (Pillai et al., 2004), (Bigdan et al., 2020).

作用機序

Target of Action

The primary target of 4-(3-(2-Bromophenoxy)propyl)morpholine is currently unknown. This compound contains a morpholine moiety, which is a six-member aliphatic saturated ring with the formula C4H9NO . Morpholine and its derivatives have been used in various applications, including as building blocks in organic synthesis .

Mode of Action

It’s possible that the compound interacts with its targets through a radical approach, as suggested by research on similar compounds . More research is needed to fully understand the interaction between this compound and its targets.

Biochemical Pathways

The biochemical pathways affected by this compound are not well documented. Given the compound’s structural similarity to other morpholine derivatives, it may influence similar biochemical pathways. Without specific research on this compound, it’s difficult to definitively identify the affected pathways .

Pharmacokinetics

The compound’s bioavailability, half-life, clearance, and other pharmacokinetic parameters remain unknown .

Result of Action

The molecular and cellular effects of this compound’s action are not well documented. As a morpholine derivative, it may have similar effects to other compounds in this class. Without specific studies, the exact molecular and cellular effects remain unknown .

特性

IUPAC Name |

4-[3-(2-bromophenoxy)propyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c14-12-4-1-2-5-13(12)17-9-3-6-15-7-10-16-11-8-15/h1-2,4-5H,3,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKOYGRUWIFMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

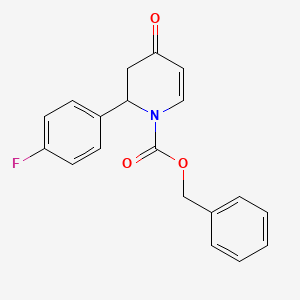

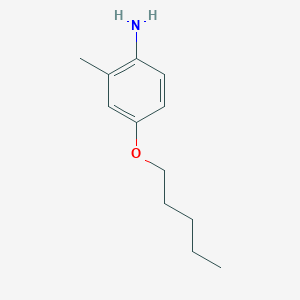

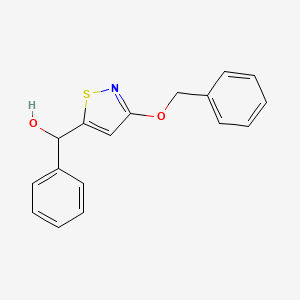

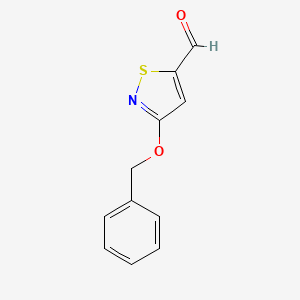

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B3136269.png)

![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B3136274.png)

![4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid](/img/structure/B3136282.png)

![Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-](/img/structure/B3136297.png)